molecular formula C7H6FNO2 B040773 6-(Fluoromethyl)pyridine-3-carboxylic acid CAS No. 121343-80-4

6-(Fluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B040773
CAS No.: 121343-80-4
M. Wt: 155.13 g/mol
InChI Key: ORXKMNLVJJXPQE-UHFFFAOYSA-N
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Description

6-(Fluoromethyl)pyridine-3-carboxylic acid is a chemical compound belonging to the pyridine family. It is characterized by the presence of a fluoromethyl group attached to the sixth position of the pyridine ring and a carboxylic acid group at the third position. This compound is a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluoromethyl)pyridine-3-carboxylic acid typically involves the introduction of a fluoromethyl group to the pyridine ring followed by carboxylation. One common method involves the use of fluoromethylation reagents such as fluoromethyl iodide or fluoromethyl sulfonate in the presence of a base to introduce the fluoromethyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluoromethylation followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Fluoromethyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Fluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.

    6-(Chloromethyl)pyridine-3-carboxylic acid: Contains a chloromethyl group instead of a fluoromethyl group.

Uniqueness

6-(Fluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

6-(fluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXKMNLVJJXPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600791
Record name 6-(Fluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121343-80-4
Record name 6-(Fluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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